molecular formula C9H16Cl2N4 B13636630 3-cyclobutyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride

3-cyclobutyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride

Cat. No.: B13636630
M. Wt: 251.15 g/mol
InChI Key: RCRIMESAHXCNME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclobutyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride is a complex organic compound characterized by its unique triazolo-pyrazine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclobutyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride typically involves multiple steps, including the formation of the triazolo-pyrazine core and subsequent functionalization. Common synthetic routes include cyclization reactions and the use of specific reagents to introduce the cyclobutyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-cyclobutyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-cyclobutyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclobutyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclobutyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine
  • 3-cyclobutyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a][1,3]diazepine

Uniqueness

Compared to similar compounds, 3-cyclobutyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride is unique due to its specific triazolo-pyrazine structure, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C9H16Cl2N4

Molecular Weight

251.15 g/mol

IUPAC Name

3-cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride

InChI

InChI=1S/C9H14N4.2ClH/c1-2-7(3-1)9-12-11-8-6-10-4-5-13(8)9;;/h7,10H,1-6H2;2*1H

InChI Key

RCRIMESAHXCNME-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NN=C3N2CCNC3.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.